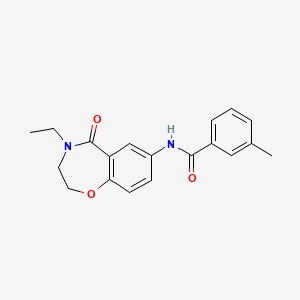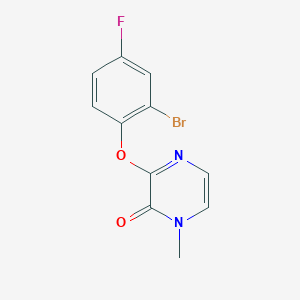
4-(pyridin-3-yloxy)pyridine-2-carbonitrile
描述
4-(Pyridin-3-yloxy)pyridine-2-carbonitrile, also known as 4-OPPC, is an organic compound with a chemical structure of C10H7N3O. It is a nitrogen-containing heterocycle that is used in various scientific research applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. 4-OPPC is synthesized through a variety of methods, including the reaction of pyridine-3-carbaldehyde with pyridine-2-carbonitrile in the presence of a base. This compound has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
科学研究应用
4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used in various scientific research applications, including medicinal chemistry, synthetic organic chemistry, and biochemistry. In medicinal chemistry, 4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used as a starting material for the synthesis of a variety of pharmaceuticals, including anticancer agents, anti-inflammatory agents, and antifungal agents. In synthetic organic chemistry, 4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used as a starting material for the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and indoles. In biochemistry, 4-(pyridin-3-yloxy)pyridine-2-carbonitrile is used as a starting material for the synthesis of a variety of biologically active compounds, including peptides, peptidomimetics, and peptidomimetic inhibitors.
作用机制
Target of Action
The primary targets of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile are currently unknown. The compound shares structural similarities with 2-Pyridinecarbonitrile and 3-Pyridinecarbonitrile , but the specific targets of these compounds are also not well-defined
Mode of Action
These interactions could potentially alter the conformation or activity of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 4-(pyridin-3-yloxy)pyridine-2-carbonitrile are currently unknown. Pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects Therefore, it is possible that 4-(pyridin-3-yloxy)pyridine-2-carbonitrile could affect multiple biochemical pathways
Result of Action
Based on the biological activities of related pyridine derivatives, it is possible that this compound could have antiviral, anti-inflammatory, or anticancer effects
实验室实验的优点和局限性
The use of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in laboratory experiments has both advantages and limitations. The main advantage of using 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in laboratory experiments is that it is a relatively stable compound that can be easily synthesized in a variety of ways. The main limitation of using 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in laboratory experiments is that it is a relatively expensive compound, which can limit its use in certain applications.
未来方向
There are a variety of potential future directions for 4-(pyridin-3-yloxy)pyridine-2-carbonitrile research. One potential direction is the development of more efficient and cost-effective synthesis methods for 4-(pyridin-3-yloxy)pyridine-2-carbonitrile. Another potential direction is the development of novel pharmaceuticals based on 4-(pyridin-3-yloxy)pyridine-2-carbonitrile. A third potential direction is the exploration of the biochemical and physiological effects of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile in more detail. Finally, a fourth potential direction is the exploration of the potential therapeutic applications of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile.
属性
IUPAC Name |
4-pyridin-3-yloxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-7-9-6-10(3-5-14-9)15-11-2-1-4-13-8-11/h1-6,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSLYXPXSBRDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=NC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yloxy)pyridine-2-carbonitrile | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6493685.png)
![2-phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide](/img/structure/B6493698.png)
![2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B6493703.png)
![3-cyclopentyl-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}propanamide](/img/structure/B6493704.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6493709.png)
![3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6493718.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B6493719.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-ethoxyphenoxy)acetamide](/img/structure/B6493721.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6493726.png)
